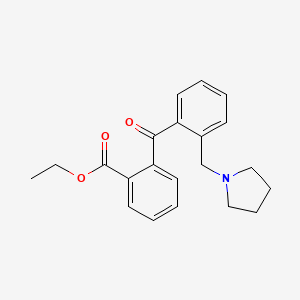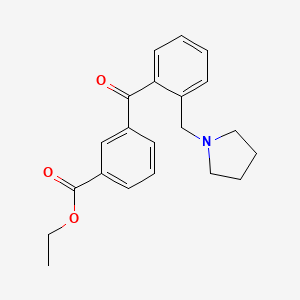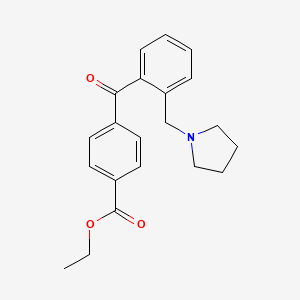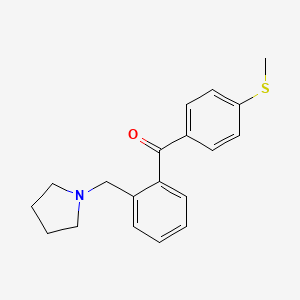
4'-Fluoro-2-(4-methylpiperazinomethyl) benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4'-Fluoro-2-(4-methylpiperazinomethyl) benzophenone" is a fluorinated benzophenone derivative. Fluorinated benzophenones are of significant interest in medicinal chemistry due to their potential as multipotent agents for diseases like Alzheimer's, where they can target β-secretase (BACE-1) and acetylcholinesterase (AChE) and counteract intracellular ROS formation . The presence of a fluorine atom can influence the physical and chemical properties of the molecule, potentially enhancing its biological activity.
Synthesis Analysis
The synthesis of fluorinated benzophenone derivatives can involve various strategies. For instance, the direct ortho C-H methylation and fluorination of benzaldehydes can be achieved using palladium catalysis with orthanilic acids as transient directing groups . In another approach, the synthesis of a series of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles, which are structurally related to the compound of interest, was performed using microwave heating to facilitate the reaction between 4-fluoro-5-(4-phenylpiperazin-1-yl)benzene-1,2-diamine and iminoester hydrochlorides .
Molecular Structure Analysis
The molecular structure of fluorinated benzophenone derivatives can be complex, with the potential for various substituents influencing the overall properties of the compound. The crystal structure of such compounds can be investigated to understand the relationship between structure and properties, such as nonlinear optical (NLO) properties, as seen in the study of 4-aminobenzophenone derivatives .
Chemical Reactions Analysis
Fluorinated benzophenones can undergo a range of chemical reactions. For example, the synthesis of 4-chloro-4'-(chlorodifluoromethoxy)benzophenone involves a selective fluorination followed by a Friedel–Crafts reaction . The reactivity of such compounds can be tailored by the choice of substituents and reaction conditions, leading to a diverse array of potential products.
Physical and Chemical Properties Analysis
The physical and chemical properties of "4'-Fluoro-2-(4-methylpiperazinomethyl) benzophenone" would be influenced by the presence of the fluorine atom and the piperazine ring. Fluorine is known to confer increased stability and lipophilicity to organic molecules, which can be beneficial in drug design . The piperazine ring is a common feature in pharmaceuticals, often contributing to the compound's bioactivity. The specific properties of the compound would need to be characterized through experimental studies such as NMR, mass spectroscopy, and elemental analysis, as was done for related benzimidazole derivatives .
Aplicaciones Científicas De Investigación
Benzophenone Derivatives and Applications
Synthetic Applications : Benzophenone derivatives, like 2-Fluoro-4-bromobiphenyl, have been crucial intermediates in the synthesis of various pharmaceuticals and organic compounds. For instance, a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, was developed to address the challenges associated with its production, highlighting the importance of such compounds in synthetic organic chemistry (Qiu et al., 2009).
Environmental Impact : The widespread use of benzophenone-3 (BP-3) in sunscreens and other consumer products has led to its environmental dissemination, raising concerns about its potential impact on aquatic ecosystems. Research has focused on understanding the environmental fate, toxicity, and ecological risks associated with BP-3, indicating the need for careful consideration of such compounds' environmental implications (Kim & Choi, 2014).
Biological Activities : Polyisoprenylated benzophenones from the Clusiaceae family have shown a wide range of biological activities, including cytotoxic, antimicrobial, antioxidant, and anti-inflammatory effects. This underscores the potential of benzophenone derivatives in drug discovery and the development of new therapeutic agents (Acuña et al., 2009).
Chemosensors : Derivatives based on benzophenone structures, like 4-Methyl-2,6-diformylphenol, have been employed in developing chemosensors for detecting various analytes. These chemosensors exhibit high selectivity and sensitivity, highlighting the versatility of benzophenone derivatives in analytical chemistry applications (Roy, 2021).
Food Safety : The safety assessment of benzophenone as a flavoring agent in food products has been conducted, considering its potential genotoxicity and endocrine activities. This research emphasizes the importance of evaluating the safety profiles of benzophenone derivatives to ensure consumer safety (Silano et al., 2017).
Propiedades
IUPAC Name |
(4-fluorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c1-21-10-12-22(13-11-21)14-16-4-2-3-5-18(16)19(23)15-6-8-17(20)9-7-15/h2-9H,10-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNFJXWQGNMWGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643875 |
Source


|
| Record name | (4-Fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Fluoro-2-(4-methylpiperazinomethyl) benzophenone | |
CAS RN |
898783-11-4 |
Source


|
| Record name | Methanone, (4-fluorophenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


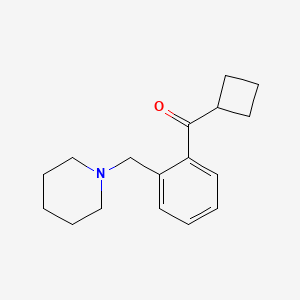
![Ethyl 5-oxo-5-[2-(piperidinomethyl)phenyl]valerate](/img/structure/B1327274.png)
![Ethyl 6-oxo-6-[2-(piperidinomethyl)phenyl]hexanoate](/img/structure/B1327275.png)

